2-Bromoethyl selenocyanate
CAS No.: 55110-84-4
Cat. No.: VC19604304
Molecular Formula: C3H4BrNSe
Molecular Weight: 212.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55110-84-4 |
|---|---|
| Molecular Formula | C3H4BrNSe |
| Molecular Weight | 212.95 g/mol |
| IUPAC Name | 2-bromoethyl selenocyanate |
| Standard InChI | InChI=1S/C3H4BrNSe/c4-1-2-6-3-5/h1-2H2 |
| Standard InChI Key | HGEJSLGJRQZDMN-UHFFFAOYSA-N |
| Canonical SMILES | C(CBr)[Se]C#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 2-bromoethyl selenocyanate consists of a two-carbon ethyl chain with a bromine atom at the terminal position and a selenocyanate (-SeCN) group attached to the adjacent carbon. The SMILES notation for this compound is C(CBr)[Se]C#N, reflecting its linear arrangement . The selenocyanate group, comprising selenium bonded to a cyanate moiety, introduces significant polarity and nucleophilic reactivity due to the electronegativity of selenium (χ = 2.55) and the leaving-group potential of the bromide ion.
Table 1: Key Molecular Properties of 2-Bromoethyl Selenocyanate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₄BrNSe | |
| Molecular Weight | 212.95 g/mol | |
| CAS Registry Number | 55110-84-4 | |
| IUPAC Name | 2-bromoethyl selenocyanate | |
| SMILES | C(CBr)[Se]C#N | |
| InChI Key | HGEJSLGJRQZDMN-UHFFFAOYSA-N |
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for 2-bromoethyl selenocyanate remain sparse in the literature, computational models predict distinct absorption bands for the Se-C≡N stretch (~650–750 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) . The compound’s 3D conformation is challenging to model due to the unsupported selenium atom in MMFF94s force fields, limiting dynamic simulations .
Synthesis and Reaction Pathways
Advanced Synthetic Strategies
Recent advancements employ phase-transfer catalysis (PTC) to enhance efficiency. For instance, tetrabutylammonium bromide (TBAB) facilitates the reaction between 2-(bromomethyl)-1,3-thiaselenole and KSeCN, achieving yields up to 90% . This method leverages the PTC’s ability to stabilize reactive intermediates, such as seleniranium ions, which undergo ring expansion and contraction to form kinetic and thermodynamic products .
Rearrangement Mechanisms
In a landmark study, Amosova et al. (2020) demonstrated that 2-bromoethyl selenocyanate derivatives form via seleniranium intermediates during ring-expansion reactions . The selenocyanate anion attacks distinct carbon centers in these intermediates, leading to six-membered 2,3-dihydro-1,4-thiaselenin-2-yl selenocyanate (kinetic product) and five-membered 1,3-thiaselenol-2-ylmethyl selenocyanate (thermodynamic product) . These pathways underscore the compound’s versatility in constructing selenium-rich heterocycles.
Reactivity and Functionalization
Nucleophilic Substitution
The bromide group in 2-bromoethyl selenocyanate is highly susceptible to nucleophilic attack, enabling diverse functionalization. For example, sodium selenolate (NaSe⁻) substitutes the bromide to form bis-selenide derivatives, which exhibit catalytic activity in peroxide reduction . Similarly, reactions with alkynes yield Z-configured vinyl selenides, highlighting its role in stereoselective synthesis .
Cyclization and Heterocycle Formation
Under basic conditions, 2-bromoethyl selenocyanate undergoes intramolecular cyclization to form selenazole and selenazine scaffolds. Banerjee et al. (2021) reported that N-(2-bromoethyl)benzimidazolium salts cyclize in the presence of KSeCN, yielding selenazolium selenocyanates with potent antioxidant properties . These cyclic derivatives demonstrate up to 10-fold higher reactivity in scavenging hydrogen peroxide compared to acyclic analogs .
Research Gaps and Future Directions
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Toxicological Profiling: Systematic studies on acute and chronic exposure risks are urgently needed.
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Spectral Characterization: Experimental NMR and X-ray crystallography data would resolve uncertainties in structural dynamics.
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Industrial Scalability: Optimizing PTC-based synthesis could enable bulk production for catalytic and material applications.
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